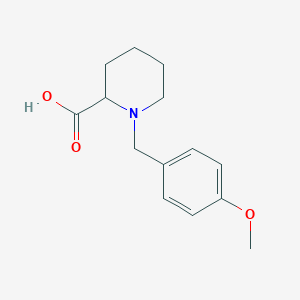

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

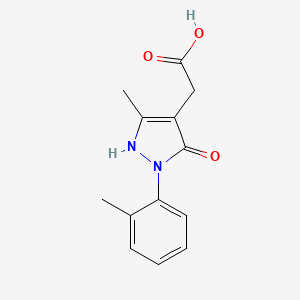

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid (4-MBPCA) is a non-peptide piperidine derivative that has a variety of applications in scientific research. It is a white powder that is soluble in most organic solvents and has a melting point of 195-198°C. 4-MBPCA has been studied for its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Kinetic and Thermodynamic Acidities

A study investigated the acidity constants and kinetic data of substituted nitroethylenes, providing insights into their kinetic and thermodynamic acidities. This research is relevant for understanding the chemical behavior of similar compounds in various solvent conditions, which can be critical for synthetic applications and reactivity studies (Bernasconi, Ali, & Gunter, 2003).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis of new pyridine derivatives and their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Research on oxindole synthesis via palladium-catalyzed CH functionalization demonstrated the utility of piperidine derivatives in the synthesis of complex organic molecules. This study is significant for understanding the role of such compounds in facilitating challenging chemical transformations, which are of great interest in the synthesis of pharmaceuticals and natural products (Magano, Kiser, Shine, & Chen, 2014).

Asymmetric Synthesis and Further Elaboration

Research on the asymmetric synthesis and further elaboration of piperidine derivatives from serine showcased the methodologies for synthesizing optically pure piperidines. Such studies are crucial for the development of chiral amines, which are valuable building blocks in the synthesis of bioactive compounds and pharmaceuticals (Acharya & Clive, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can generally influence the action and stability of organic compounds .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKOUIFYHWLPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407712 |

Source

|

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

775271-42-6 |

Source

|

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)